molecular formula C42H30N8O9S6 B5472963 (E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

Cat. No.: B5472963
M. Wt: 983.1 g/mol
InChI Key: FYCPHHZNSNDACR-AYKLPDECSA-N
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Description

(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide is a complex organic compound that features multiple functional groups, including furan, benzothiazole, and sulfonamide moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the furan-2-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzothiazole rings: Benzothiazoles are often synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling reactions: The various moieties are then coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzothiazole rings.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, etc.

    Reducing agents: NaBH4, LiAlH4, etc.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)prop-2-enamide: A simpler analog with similar structural features.

    Benzothiazole derivatives: Compounds with similar benzothiazole moieties.

    Sulfonamide derivatives: Compounds featuring the sulfonamide functional group.

Uniqueness

The uniqueness of (E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide lies in its complex structure, which combines multiple bioactive moieties into a single molecule. This complexity may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-[[6-[[2-[[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]sulfonylamino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]sulfamoyl]phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N8O9S6/c51-37(19-11-27-3-1-21-57-27)47-39(60)43-25-5-13-31(14-6-25)64(53,54)49-41-45-33-17-9-29(23-35(33)62-41)59-30-10-18-34-36(24-30)63-42(46-34)50-65(55,56)32-15-7-26(8-16-32)44-40(61)48-38(52)20-12-28-4-2-22-58-28/h1-24H,(H,45,49)(H,46,50)(H2,43,47,51,60)(H2,44,48,52,61)/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCPHHZNSNDACR-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)OC5=CC6=C(C=C5)N=C(S6)NS(=O)(=O)C7=CC=C(C=C7)NC(=S)NC(=O)C=CC8=CC=CO8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=C(S3)C=C(C=C4)OC5=CC6=C(N=C(S6)NS(=O)(=O)C7=CC=C(C=C7)NC(=S)NC(=O)/C=C/C8=CC=CO8)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N8O9S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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